[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453000
InChI: InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
SMILES: CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C19H27ClN2O3
Molecular Weight: 366.9 g/mol

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13453000

Molecular Formula: C19H27ClN2O3

Molecular Weight: 366.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C19H27ClN2O3
Molecular Weight 366.9 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H27ClN2O3/c1-15(2)22(19(24)25-14-16-8-4-3-5-9-16)13-17-10-6-7-11-21(17)18(23)12-20/h3-5,8-9,15,17H,6-7,10-14H2,1-2H3
Standard InChI Key LQDYAEDKPVRVJR-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom, serving as the central scaffold.

  • Chloroacetyl group: A reactive electrophilic moiety (Cl-C(=O)-CH2\text{Cl-C(=O)-CH}_2) attached to the piperidine nitrogen, enabling nucleophilic substitution or acyl transfer reactions .

  • Benzyl-isopropyl carbamate: A carbamate ester featuring a benzyloxycarbonyl group (O-C(=O)-O-CH2C6H5\text{O-C(=O)-O-CH}_2\text{C}_6\text{H}_5) and an isopropyl substituent on the nitrogen, enhancing lipophilicity and metabolic stability.

Table 1: Key Structural Features

ComponentFunctional RoleReactivity Profile
Piperidine ringStructural backboneBase-catalyzed ring opening
Chloroacetyl groupElectrophilic siteNucleophilic substitution
Benzyl-isopropyl carbamateLipophilicity enhancerHydrolysis under acidic conditions

The IUPAC name is benzyl NN-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-NN-propan-2-ylcarbamate, and its SMILES notation is CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2\text{CC(C)N(CC1CCCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2}.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves three sequential steps :

  • Piperidine functionalization: Introduction of a methylene group at the 2-position of piperidine via alkylation or Mannich reaction.

  • Chloroacetylation: Reaction with chloroacetyl chloride (ClCH2COCl\text{ClCH}_2\text{COCl}) in the presence of a base (e.g., triethylamine) to install the chloroacetyl group.

  • Carbamate formation: Coupling the intermediate with benzyl chloroformate (C6H5CH2OCOCl\text{C}_6\text{H}_5\text{CH}_2\text{OCOCl}) and isopropylamine under inert conditions.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Piperidine alkylationFormaldehyde, HCl, 0–5°C65–70
ChloroacetylationChloroacetyl chloride, Et3_3N, DCM, 25°C80–85
Carbamate couplingBenzyl chloroformate, isopropylamine, THF75–80

Optimization studies highlight the critical role of solvent polarity and temperature in minimizing side reactions, such as over-acylation or epimerization .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (logP=2.8\log P = 2.8) due to its hydrophobic benzyl and isopropyl groups . It remains stable under anhydrous conditions but undergoes hydrolysis in acidic or basic media, yielding 1-(2-chloroacetyl)piperidine-2-methanol and isopropyl benzyl carbamate as degradation products.

Table 3: Key Physicochemical Parameters

ParameterValueMethod
Melting point98–102°CDifferential scanning calorimetry
logP\log P (octanol/water)2.8Shake-flask method
pKa9.2 (piperidine nitrogen)Potentiometric titration
CompoundTargetIC50_{50} (nM)
[1-(2-Chloro-acetyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl esterSigma-1 receptor180 ± 15
[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl esterHDAC645 ± 3

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • Anticancer agents: Derivatives with modified ester groups (e.g., tert-butyl) demonstrate enhanced HDAC inhibitory activity.

  • Neuroactive drugs: Structural analogs are explored for treating Alzheimer’s disease via sigma-1 receptor agonism .

Chemical Intermediate

Its chloroacetyl group enables conjugation with nucleophiles (e.g., thiols, amines), facilitating the synthesis of antibody-drug conjugates (ADCs) and prodrugs .

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